4-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Description
4-[4-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid (CAS: 158063-66-2) is a heterocyclic compound featuring a pyridine ring substituted with a trifluoromethylphenyl group at the 4-position and a carboxylic acid group at the 3-position. Its molecular formula is C13H8F3NO2 (molecular weight: 267.21 g/mol). Key physicochemical properties include a melting point of 147°C, density of 1.48 g/cm³, and a solid yellow appearance . The compound is notable as a metabolite of the pesticide flonicamid, contributing to its environmental biodegradability (soil half-life: 1.5–8.7 days) .
Properties
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)9-3-1-8(2-4-9)10-5-6-17-7-11(10)12(18)19/h1-7H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APTBQPGYWYCBIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NC=C2)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692679 | |
| Record name | 4-[4-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261936-06-4 | |
| Record name | 4-[4-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid typically involves the trifluoromethylation of pyridine derivatives. One common method includes the reaction of 4-iodobenzene with trifluoromethylating agents under metalation conditions . Another approach involves the use of trifluoromethylphenyl isocyanate in a nonchlorinated organic solvent, followed by the addition of p-toluenesulfonic acid in a polar solvent .
Industrial Production Methods: Industrial production of this compound often employs scalable and reproducible methods such as the Suzuki–Miyaura coupling reaction. This reaction is favored due to its mild conditions and high functional group tolerance, making it suitable for large-scale synthesis .
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification under standard conditions. In one protocol ( ):
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Reagents : Thionyl chloride (SOCl₂), methanol
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Product : Methyl 4-(trifluoromethyl)pyridine-3-carboxylate
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Conditions : Reflux in toluene with catalytic DMF (100°C, 5–7 hrs)
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Key Data :
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IR confirms ester C=O stretch at 1,686 cm⁻¹
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¹H NMR shows methyl ester peak at δ 3.95 ppm (s, 3H)
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Acid Chloride Formation
Conversion to the acid chloride enables further derivatization ( ):
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Reagents : Thionyl chloride (SOCl₂)
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Product : 4-(Trifluoromethyl)pyridine-3-carbonyl chloride
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Conditions : Reflux in toluene (100°C, 5–7 hrs)
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Yield : ~85% (crude, used directly)
Oxadiazole Cyclization
Hydrazides undergo cyclization to form 1,3,4-oxadiazoles, critical for bioactive heterocycles ( ):
| Parameter | Details |
|---|---|
| Reagents | Chloroacetic acid, POCl₃ |
| Conditions | Reflux (105–110°C, 8–10 hrs) |
| Product | 3-(5-(Chloromethyl)-1,3,4-oxadiazol-2-yl)-4-(trifluoromethyl)pyridine |
| Yield | 71% |
| Key Spectral Data | IR: 1,572 cm⁻¹ (C=N), 1,151 cm⁻¹ (C-O-C); ¹H NMR: δ 4.82 ppm (s, 2H, CH₂) |
Azide Formation and Click Chemistry
The chloromethyl oxadiazole derivative is converted to an azide for triazole synthesis ( ):
| Step | Details |
|---|---|
| Azide Formation | NaN₃ in DMF (20°C, 10 hrs; 65% yield) |
| Triazole Synthesis | Acetyl acetone, K₂CO₃, DMSO (RT, 8–10 hrs; 70% yield) |
| Final Product | 1-(1-((5-(4-(Trifluoromethyl)pyridin-3-yl)-1,3,4-oxadiazol-2-yl)methyl)-5-methyl-1H-1,2,3-triazol-4-yl)ethanone |
Biological Activity
Derivatives show promise as DPP-4 inhibitors for diabetes therapy ( ):
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Key Interactions : Hydrogen bonding with Glu205, Tyr547, and His740 residues
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ADME/T Profile : High gastrointestinal absorption, no BBB permeability
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Binding Affinity : ΔG = -8.3 kcal/mol (comparable to sitagliptin)
Comparative Reactivity
The trifluoromethyl group enhances electrophilicity at the pyridine ring, facilitating nucleophilic aromatic substitution (NAS) and cross-coupling reactions ( ).
Scientific Research Applications
4-[4-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Analogues and Positional Isomers
4-[2-(Trifluoromethyl)phenyl]pyridine-3-carboxylic Acid (CAS: 1261939-01-8)
- Structural Difference : The trifluoromethyl group is attached to the ortho position of the phenyl ring instead of para.
- This isomer also exhibits lower symmetry, which may affect crystallization behavior .
5-[4-(Trifluoromethyl)phenyl]pyridine-3-carboxylic Acid (Synonyms: 5-(4-Trifluoromethylphenyl)nicotinic acid)
- Structural Difference : The trifluoromethylphenyl group is at the 5-position of the pyridine ring.
- Impact : Altered electronic distribution due to the shifted substituent position could influence acidity (pKa) and solubility. This positional change may enhance interactions with enzymes requiring specific spatial arrangements .
Functional Group Derivatives
Methyl Ester Derivatives
- Example: 4-(2-[Trifluoromethyl]-phenyl)pyridine-3-carboxylic acid methyl ester (CAS: 93468-89-4)
- Structural Difference : The carboxylic acid group is esterified to a methyl ester.
- Impact : Increased lipophilicity (logP) enhances membrane permeability but reduces water solubility. Ester derivatives are often prodrugs, requiring hydrolysis in vivo for activation. The molecular weight increases to 356.3 g/mol , and environmental persistence may be prolonged compared to the parent acid .
Amide Derivatives
- Example: 2-{[4-Chloro-2-(trifluoromethyl)phenyl]amino}pyridine-3-carboxylic Acid
- Structural Difference: An amino group replaces the phenyl substituent at the 2-position of pyridine.
- The addition of chlorine enhances electronegativity, possibly increasing metabolic stability .
Heterocyclic Core Modifications
Pyrrolidine Derivatives
- Example: 4-[(4-Bromophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic Acid (CAS: 2060037-41-2)
- Structural Difference : Pyridine is replaced by a saturated pyrrolidine ring.
- Impact : The saturated ring reduces aromaticity, altering electronic properties and conformational flexibility. The bromophenylmethyl group adds steric bulk, which may hinder interactions with flat binding pockets .
Pyrazolo-Pyridine Derivatives
- Example: 6-(1,5-Dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic Acid
- Structural Difference : A pyrazolo-pyridine core replaces the pyridine ring.
- Methyl groups may improve metabolic stability .
Physicochemical and Environmental Properties
| Property | 4-[4-(Trifluoromethyl)phenyl]pyridine-3-carboxylic Acid | Methyl Ester Derivative | Ortho Isomer |
|---|---|---|---|
| Molecular Weight (g/mol) | 267.21 | 356.3 | 267.21 |
| Melting Point (°C) | 147 | Not reported | Not reported |
| Solubility | Moderate in polar solvents (e.g., DMSO) | High in organic solvents | Lower due to steric hindrance |
| Environmental DT90 (days) | 1.5–8.7 | Likely longer | Similar to parent compound |
| Bioactivity | Pesticide metabolite | Prodrug potential | Reduced binding affinity |
Biological Activity
4-[4-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid (CAS No. 1261936-06-4) is a compound of interest due to its diverse biological activities, particularly in antibacterial and anticancer applications. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H8F3N O2
- Molecular Weight : 273.20 g/mol
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound, particularly against methicillin-resistant Staphylococcus aureus (MRSA). In vitro assays demonstrated that this compound exhibits significant inhibitory effects on MRSA growth, with an IC50 value in the low micromolar range. The mechanism of action appears to involve interference with bacterial efflux mechanisms, which are critical for bacterial resistance to antibiotics .
Anticancer Potential
In addition to its antibacterial properties, the compound has shown promise in anticancer applications. Research indicates that it can inhibit cell proliferation in various cancer cell lines, including HeLa and HCT116 cells. The compound's structure allows it to interact with specific molecular targets involved in cell cycle regulation, leading to apoptosis in cancer cells .
Study 1: Antibacterial Efficacy
A study conducted by researchers at the Molecular Libraries Small Molecule Repository evaluated the antibacterial efficacy of several compounds, including this compound. The study used a high-throughput screening method that revealed a potent inhibition of Sfp-PPTase, an enzyme critical for bacterial viability. The compound demonstrated an IC50 value of approximately 0.29 μM against this target .
Study 2: Anticancer Activity
In a separate investigation focusing on its anticancer properties, the compound was tested against various human tumor cell lines. Results showed a significant reduction in cell viability at concentrations ranging from 5 to 20 µM, indicating its potential as a therapeutic agent in cancer treatment. The study also explored structure-activity relationships (SAR), revealing that modifications to the trifluoromethyl group could enhance potency .
Data Tables
Q & A
Q. What are the established synthetic methodologies for 4-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid, and what catalysts or solvents are typically employed?
The synthesis often involves condensation of 4-(trifluoromethyl)benzaldehyde derivatives with aminopyridine precursors, followed by cyclization. Catalysts like palladium or copper are used to facilitate coupling reactions, with solvents such as dimethylformamide (DMF) or toluene. Reaction optimization may include temperature control (80–120°C) and inert atmospheres to minimize side reactions. Post-synthetic modifications, such as hydrolysis of ester intermediates, yield the carboxylic acid .
Q. Which spectroscopic and chromatographic techniques are recommended for confirming the structural integrity and purity of this compound?
- NMR spectroscopy : 1H/13C NMR confirms the aromatic and trifluoromethyl groups, while 19F NMR specifically validates the CF3 moiety.
- HPLC : Used to assess purity (≥95% typical for research-grade material).
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight.
- Melting point analysis : Analogous compounds (e.g., 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid) exhibit sharp melting points (287.5–293.5°C), indicating crystallinity .
Advanced Research Questions
Q. How can researchers optimize the synthesis to address low yields or impurity formation?
- Catalyst screening : Compare Pd/Cu catalysts for efficiency in cross-coupling steps.
- Solvent polarity adjustment : Polar solvents (DMF) may enhance solubility of intermediates, while non-polar solvents (toluene) reduce side reactions.
- Purification strategies : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradients) improves purity.
- Reaction monitoring : Use TLC or in situ IR to track progress and terminate reactions at optimal conversion .
Q. What strategies resolve discrepancies between computational predictions and experimental biological activity data?
- Purity validation : Confirm via HPLC and elemental analysis to rule out impurities skewing results.
- Assay condition optimization : Adjust cell line selection (e.g., HeLa vs. MCF-7) and incubation times.
- Comparative studies : Test structural analogs (e.g., 5-(4-fluorophenyl)pyridine-3-carboxylic acid) to isolate the role of the trifluoromethyl group .
Q. How does the trifluoromethyl group influence electronic properties and reactivity in medicinal chemistry?
The CF3 group is strongly electron-withdrawing, stabilizing negative charges on the carboxylate moiety and enhancing binding to hydrophobic enzyme pockets. Density Functional Theory (DFT) studies quantify this effect, showing increased dipole moments and improved membrane permeability compared to non-fluorinated analogs .
Application-Focused Questions
Q. What in vitro models are suitable for evaluating anticancer potential, and what biomarkers should be monitored?
- Models : MTT assays on adherent cancer cell lines (e.g., HeLa, A549) with IC50 calculations.
- Biomarkers : Apoptosis (caspase-3 activation), cell cycle arrest (p21 expression), and oxidative stress (ROS levels).
- Controls : Compare with derivatives lacking the trifluoromethyl group to assess its contribution .
Q. How can crystallographic data guide derivative design for improved solubility or target affinity?
- Database surveys : Cambridge Structural Database (CSD) entries (e.g., pyridinium salts) reveal hydrogen-bonding patterns.
- Modifications : Introduce sodium carboxylate salts for solubility or methyl groups to enhance π-π stacking with aromatic protein residues .
Handling and Stability
Q. What storage conditions ensure long-term stability in research settings?
- Temperature : Store at 2–8°C in amber vials to prevent photodegradation.
- Atmosphere : Use argon/vacuum sealing to avoid hydrolysis of the carboxylic acid group.
- Stability checks : Periodic HPLC analysis detects degradation (e.g., ester hydrolysis in analogs) .
Data Contradiction Analysis
Q. How to interpret conflicting results in enzyme inhibition assays across studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
